

An In-depth Technical Guide to 2-Bromooctane (CAS 557-35-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromooctane

Cat. No.: B146060

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for **2-Bromooctane** (CAS No. 557-35-7). Detailed experimental protocols for its synthesis and common downstream reactions are presented, along with a thorough analysis of its spectroscopic data for characterization. This document is intended to serve as a critical resource for researchers and professionals utilizing **2-Bromooctane** in organic synthesis and drug development.

Chemical Identification and Properties

2-Bromooctane is a secondary alkyl halide widely used as an intermediate in organic synthesis.^[1] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the octyl group into various molecular scaffolds through nucleophilic substitution and organometallic reactions.^{[2][3]}

Physical and Chemical Properties

2-Bromooctane is a colorless to pale yellow liquid with a characteristic odor.^[2] It is combustible and may be sensitive to light.^{[1][4]} Key physical and chemical properties are summarized in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ Br	[4]
Molecular Weight	193.13 g/mol	[4]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	190.8 ± 8.0 °C at 760 mmHg	[4]
Melting Point	-55 °C	[5]
Density	1.093 - 1.118 g/cm ³ at 20 °C	[6]
Flash Point	65 - 70 °C	[7][8]
Refractive Index	1.449 - 1.451	[7]
Vapor Pressure	0.739 mmHg at 25 °C	[7]
Water Solubility	1.67 mg/L	[5]
LogP	4.68	[4]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of **2-Bromooctane**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Bromooctane** in CDCl₃ shows characteristic signals for the different proton environments. The proton on the carbon bearing the bromine atom is the most deshielded.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
CHBr	~4.11	Multiplet	-	1H
CH ₃ (on C2)	~1.70	Doublet	6.6	3H
CH ₂	1.53 - 1.11	Multiplet	-	10H
CH ₃ (on C8)	~0.89	Triplet	-	3H

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[\[4\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon attached to the bromine atom is significantly downfield.

Assignment	Chemical Shift (δ , ppm)
C2	~53.4
C3	~34.3
C1	~26.1
C8	~12.2

Note: Approximate chemical shifts are based on analogous compounds like 2-bromobutane and general principles of ¹³C NMR spectroscopy.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-octane** displays characteristic absorption bands for alkyl C-H and C-Br bonds.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2845 - 2975	C-H stretching	Strong
1270 - 1470	C-H bending/deformation	Medium
550 - 650	C-Br stretching	Strong

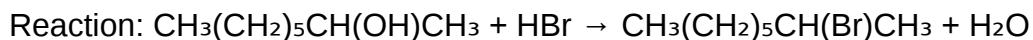
Note: Wavenumber ranges are based on typical values for alkyl bromides.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

The mass spectrum of **2-Bromooctane** exhibits a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

m/z	Putative Fragment Identity	Relative Abundance (%)
194	[C ₈ H ₁₇ ⁸¹ Br] ⁺ • (M+2)	~1
192	[C ₈ H ₁₇ ⁷⁹ Br] ⁺ • (M)	~1
113	[C ₈ H ₁₇] ⁺	100
71	[C ₅ H ₁₁] ⁺	~82
57	[C ₄ H ₉] ⁺	~100
43	[C ₃ H ₇] ⁺	~63

Note: Fragmentation data is compiled from available spectra and general principles of mass spectrometry.[\[4\]](#)[\[16\]](#)

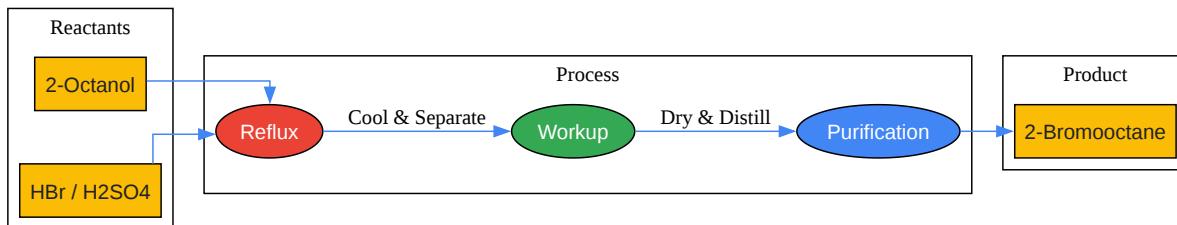

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Bromooctane** and its application in common organic transformations.

Synthesis of 2-Bromooctane from 2-Octanol

2-Bromooctane can be synthesized from 2-octanol via an SN2 reaction with hydrobromic acid.

[\[1\]](#)[\[6\]](#)



Materials:

- 2-Octanol
- 48% Hydrobromic acid
- Concentrated Sulfuric acid
- Water
- Dilute Sodium Carbonate solution
- Anhydrous Calcium Chloride
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine 2-octanol, 48% hydrobromic acid, and concentrated sulfuric acid.
- Heat the mixture under reflux for 5-6 hours.[\[17\]](#)
- After cooling, dilute the mixture with water and transfer to a separatory funnel.
- Separate the lower organic layer (the crude **2-bromooctane**).
- Wash the organic layer sequentially with a small volume of cold concentrated sulfuric acid, water, and finally with a dilute sodium carbonate solution.
- Dry the crude **2-bromooctane** over anhydrous calcium chloride.
- Purify the product by distillation, collecting the fraction boiling at approximately 190-200 °C.

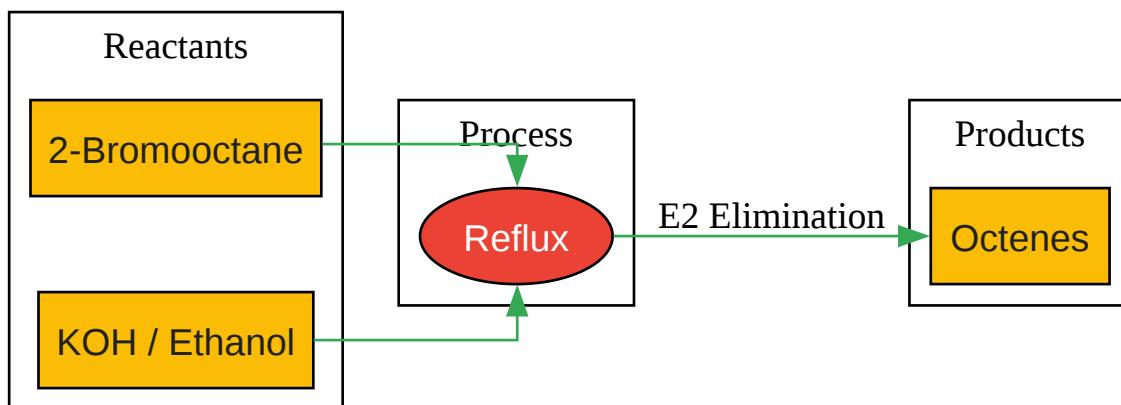
[Click to download full resolution via product page](#)

Synthesis of **2-Bromooctane** Workflow

Dehydrohalogenation to Octenes

2-Bromooctane can undergo an E2 elimination reaction when treated with a strong base in an alcoholic solvent to yield a mixture of octene isomers.[\[1\]](#)[\[16\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Reaction: $\text{CH}_3(\text{CH}_2)_5\text{CH}(\text{Br})\text{CH}_3 + \text{KOH/Ethanol} \rightarrow \text{Mixture of Octenes} + \text{KBr} + \text{H}_2\text{O}$


Materials:

- **2-Bromooctane**
- Potassium hydroxide (KOH)
- Ethanol
- Round-bottom flask, reflux condenser, distillation apparatus

Procedure:

- Prepare a solution of potassium hydroxide in ethanol (ethanolic KOH).
- In a round-bottom flask, add the ethanolic KOH solution and **2-bromooctane**.

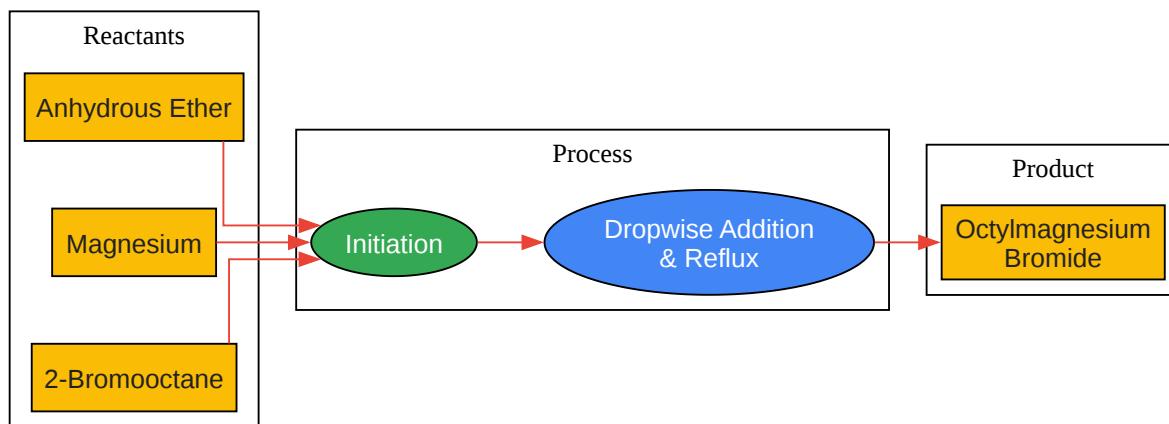
- Heat the mixture under reflux. The reaction progress can be monitored by gas chromatography to observe the formation of octene isomers.
- The volatile alkene products can be collected by distillation.

[Click to download full resolution via product page](#)

Dehydrohalogenation of **2-Bromooctane**

Formation of a Grignard Reagent

2-Bromooctane can be used to prepare the corresponding Grignard reagent, octylmagnesium bromide, a potent nucleophile.[2][3][22][23]



Materials:

- **2-Bromooctane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (catalyst)
- Three-neck round-bottom flask, reflux condenser, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

- Strictly anhydrous conditions must be maintained throughout the procedure. All glassware must be flame-dried under an inert atmosphere.
- Place magnesium turnings and a small crystal of iodine in the three-neck flask under a positive pressure of inert gas.
- Gently warm the flask to activate the magnesium surface, as indicated by the sublimation of iodine.
- Add a small amount of a solution of **2-bromooctane** in anhydrous ether to initiate the reaction. The start of the reaction is often indicated by bubbling and a change in color.
- Once the reaction has initiated, add the remaining **2-bromooctane** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
- The resulting Grignard reagent is typically used immediately in a subsequent reaction.

[Click to download full resolution via product page](#)

Grignard Reagent Formation Workflow

Reactivity and Applications

2-Bromooctane is a versatile intermediate in organic synthesis. As a secondary alkyl halide, it undergoes nucleophilic substitution reactions, primarily via an SN2 mechanism with strong, unhindered nucleophiles, leading to inversion of configuration if the starting material is chiral.^[8] ^[24] With strong, bulky bases, it undergoes E2 elimination to form alkenes.^[1] Its ability to form a Grignard reagent makes it a valuable tool for carbon-carbon bond formation.^[2]

Safety and Handling

2-Bromooctane is a combustible liquid and should be kept away from heat, sparks, and open flames.^[17] It is classified as a skin and eye irritant.^{[25][26]}

Hazard Identification

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
^[26]
- Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).^[17]

First Aid Measures

- Inhalation: Move to fresh air. If not breathing, give artificial respiration.^[17]
- Skin Contact: Immediately wash off with soap and plenty of water.^[17]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.^[17]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.^{[8][17]}

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles.^[8]

- Skin Protection: Wear chemical-resistant gloves and protective clothing.[8]
- Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.[26]

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8][17]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be sent to a licensed chemical destruction plant. [8]

Toxicological Data

Specific acute toxicity data for **2-Bromoocetane** is limited. However, data for the isomeric 1-bromoocetane is available and provides an indication of its potential toxicity. For 1-bromoocetane, the oral LD50 in rats is reported as 4490 μ L/kg and the dermal LD50 in rabbits is 8 mL/kg.[5][7][27][28]

Route	Species	Value	Reference(s)
Oral LD50 (1-Bromoocetane)	Rat	4490 μ L/kg	[7][27]
Dermal LD50 (1-Bromoocetane)	Rabbit	8 mL/kg	[5][27]
Inhalation LC50 (similar compounds)	Rat	Data for analogous compounds suggest potential respiratory tract irritation.	[4]

Note: The absence of specific LD50 data for **2-Bromoocetane** in many safety data sheets necessitates careful handling and adherence to good laboratory practices.[2][8][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chegg.com [chegg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. airgas.com [airgas.com]
- 5. cdn isotopes.com [cdn isotopes.com]
- 6. Solved Show Mechanism reaction steps for A (2 Octanol | Chegg.com [chegg.com])
- 7. RTECS NUMBER-RG8575000-Chemical Toxicity Database [drugfuture.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ¹³C nmr spectrum of 2-bromobutane C4H9Br CH₃CHBrCH₂CH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. 13.11 Characteristics of ¹³C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. infrared spectrum of 2-bromobutane C4H9Br CH₃CHBrCH₂CH₃ prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 16. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry

revision notes [docbrown.info]

- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Reaction of 2-Bromopentane with Alcoholic KOH What is the product when 2.. [askfilo.com]
- 19. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 20. Organic Chemistry: Alkene Formation: Dehydrohalogenation and dehydration [westfield.ma.edu]
- 21. Write the mechanism of dehydrohalogenation of 2-bromobutane . [allen.in]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Experiment #13 Synthesis and Dehydrohalogenation of | Chegg.com [chegg.com]
- 25. prepchem.com [prepchem.com]
- 26. The reaction of 2-octanol with HBr gives 2-bromo-octane and 3-bromo-octane .. [askfilo.com]
- 27. spectrumchemical.com [spectrumchemical.com]
- 28. sdfine.com [sdfine.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-octane (CAS 557-35-7)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146060#cas-number-557-35-7-chemical-information\]](https://www.benchchem.com/product/b146060#cas-number-557-35-7-chemical-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com